molecular formula C13H8ClF3O B6384064 5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261948-92-8

5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384064
CAS RN: 1261948-92-8
M. Wt: 272.65 g/mol
InChI Key: LCEFZGCGMKSECU-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95% (5-(2-CP)-3TFMP) is an organofluorine compound that has a wide range of applications in scientific research and industrial uses. It is a colorless crystalline solid and is synthesized from both aqueous and non-aqueous methods. 5-(2-CP)-3TFMP has a low vapor pressure and is soluble in water and many organic solvents. It is also highly stable in most chemical environments, making it a valuable compound for scientific research.

Scientific Research Applications

5-(2-CP)-3TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organofluorine compounds. It is also used as a reagent in the synthesis of other organofluorine compounds, such as 5-bromo-3-trifluoromethylphenol. Additionally, 5-(2-CP)-3TFMP is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.

Mechanism of Action

The mechanism of action of 5-(2-CP)-3TFMP is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with the substrate molecule and facilitating its reaction with other molecules. This complex formation is thought to involve the formation of a covalent bond between the trifluoromethyl group and the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-CP)-3TFMP are not well understood. However, it is known to be non-toxic and has no known adverse effects on humans or animals. Additionally, 5-(2-CP)-3TFMP is not known to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-CP)-3TFMP in laboratory experiments include its low vapor pressure, high stability in most chemical environments, and its low toxicity. Additionally, it is soluble in water and many organic solvents, making it easy to use in a variety of laboratory experiments. The main limitation of using 5-(2-CP)-3TFMP in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the outcome of certain experiments.

Future Directions

There are a number of potential future directions for 5-(2-CP)-3TFMP research. These include further investigation into its mechanism of action, its potential applications in other fields such as medicine and agriculture, and its potential uses as a catalyst in the synthesis of other organofluorine compounds. Additionally, further research could be conducted into the effects of 5-(2-CP)-3TFMP on biochemical and physiological processes. Finally, further research could be conducted into the potential toxicity of 5-(2-CP)-3TFMP and its potential use as a pesticide or herbicide.

Synthesis Methods

5-(2-CP)-3TFMP can be synthesized using a variety of methods, including aqueous and non-aqueous methods. The aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic acid in an aqueous solution at a temperature of 80°C. The non-aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride in a solvent such as toluene at a temperature of 80°C. Both methods produce 5-(2-CP)-3TFMP in 95% yield.

properties

IUPAC Name

3-(2-chlorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFZGCGMKSECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686572
Record name 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-92-8
Record name 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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